2-Amino-1-(2-hydroxyphenyl)ethanone
Description
2-Amino-1-(2-hydroxyphenyl)ethanone is an organic compound that is drawing interest within the scientific community. As a bifunctional molecule, its unique structure, which incorporates key chemical features, positions it as a valuable subject of study in various chemical disciplines. This article delves into the scientific relevance of this specific compound, focusing on its role in organic and medicinal chemistry, its structural classification, and the potential avenues for future research.
Structure
3D Structure
Properties
IUPAC Name |
2-amino-1-(2-hydroxyphenyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c9-5-8(11)6-3-1-2-4-7(6)10/h1-4,10H,5,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVVBMGAANBIBOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CN)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60534997 | |
| Record name | 2-Amino-1-(2-hydroxyphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60534997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72481-17-5 | |
| Record name | 2-Amino-1-(2-hydroxyphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60534997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathways
Established Synthetic Routes for 2-Amino-1-(2-hydroxyphenyl)ethanone
The construction of the this compound scaffold can be achieved through several distinct methodologies, each with its own advantages and challenges. These routes include leveraging coumarin (B35378) derivatives, employing multi-step protocols with protected intermediates, and utilizing condensation reactions.
Synthetic Approaches via Coumarin Derivatives
The synthesis of the target compound can be envisioned starting from coumarin derivatives, specifically those bearing an acetyl group at the 3-position, such as 3-acetyl-2H-chromen-2-one. This starting material can be synthesized via the Knoevenagel condensation of salicylaldehyde (B1680747) with ethyl acetoacetate. asianpubs.org A plausible, though not explicitly documented, pathway to this compound from 3-acetyl-2H-chromen-2-one would involve a multi-step transformation.
A potential synthetic sequence could initiate with the hydrolysis of the coumarin ring of 3-acetyl-2H-chromen-2-one under basic conditions to yield a derivative of 2-hydroxycinnamic acid. Subsequent transformation of the acetyl group into an amino group is a key step. This could potentially be achieved through a Hofmann or Curtius rearrangement. masterorganicchemistry.com The Hofmann rearrangement involves the treatment of a primary amide with bromine and a strong base to form an isocyanate intermediate, which upon hydrolysis yields a primary amine with one less carbon atom. masterorganicchemistry.com Similarly, the Curtius rearrangement proceeds through an acyl azide (B81097) intermediate which rearranges to an isocyanate upon heating. masterorganicchemistry.com These rearrangements provide a conceptual framework for converting the acetyl functionality into the desired amino group, ultimately leading to the target molecule after appropriate workup and potential decarboxylation steps.
Multi-step Protocols Involving Protected Aminoacetophenone Precursors
A common and effective strategy for synthesizing this compound involves a multi-step approach starting from simpler, commercially available precursors. This often necessitates the use of protecting groups to prevent unwanted side reactions at reactive sites, such as the amino or hydroxyl groups.
One such protocol begins with 2'-aminoacetophenone (B46740). orgsyn.org The ketone functionality can be protected, for instance, by converting it into an oxime. The reaction of 2'-aminoacetophenone with hydroxylamine (B1172632) hydrochloride in the presence of a base like sodium hydroxide (B78521) yields (E)-1-(2-aminophenyl)ethanone oxime. orgsyn.org This protects the ketone from reacting in subsequent steps. Following other transformations, the oxime can be hydrolyzed back to the ketone.
Alternatively, syntheses can start from a phenol (B47542) derivative where the hydroxyl group is protected. A general method for preparing hydroxyacetophenones involves the Fries rearrangement of phenyl acetate, which can be formed from phenol and acetic anhydride. google.com For the synthesis of the target compound, a protected 2-aminophenol (B121084) could be acylated, followed by rearrangement and subsequent deprotection. The use of protecting groups is a cornerstone of multi-step synthesis, allowing for the selective modification of complex molecules. researchgate.net For example, an amino group can be protected as an amide (e.g., acetanilide) to reduce its reactivity and direct electrophilic aromatic substitution to the para position due to steric hindrance.
A patented process for a related compound, (±) 2-Amino-N-[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl] acetamide (B32628) monohydrochloride, illustrates a multi-step sequence involving the reaction of 1-(2,5-dimethoxyphenyl)-2-bromoethanone with hexamine to generate the aminoethanone intermediate. google.com This highlights the use of pre-functionalized aromatic ketones in building up the final structure.
Condensation Reactions in Aminoacetophenone Synthesis
Condensation reactions are fundamental in organic synthesis for forming carbon-carbon bonds. A condensation reaction involves the joining of two molecules, often with the elimination of a small molecule like water. prepchem.com In the context of synthesizing aminoacetophenones, the Claisen-Schmidt condensation is a relevant example. This reaction typically involves an aldehyde and a ketone in the presence of a base to form an α,β-unsaturated ketone. For instance, 2-hydroxyacetophenone (B1195853) can react with various substituted aromatic aldehydes to produce chalcone (B49325) derivatives. innovareacademics.inresearchgate.net
While not a direct synthesis of this compound, these chalcones are important intermediates that can be further modified. It is important to note that under certain conditions, 2-hydroxy-2'-aminoacetophenone can undergo self-condensation. In an alkaline solution, two molecules of the aminoketone can react to form 2,5-dihydro-3,6-di(2'-hydroxyphenyl)pyrazine, where the rate-determining step is the initial formation of an aminoalcohol intermediate. researchgate.netarkat-usa.org This side reaction underscores the reactivity of the target compound and the need for careful control of reaction conditions.
Catalytic Systems and Reaction Optimization
Modern synthetic chemistry heavily relies on catalytic systems to improve efficiency, selectivity, and sustainability. For the synthesis of this compound and its derivatives, palladium and ruthenium catalysts play a pivotal role in key bond-forming reactions.
Application of Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The α-arylation of carbonyl compounds is a particularly relevant application for the synthesis of α-amino ketones. nih.gov This process involves the coupling of a ketone enolate with an aryl halide, catalyzed by a palladium complex. nih.gov The development of catalysts with sterically hindered, electron-rich phosphine (B1218219) ligands (like Xantphos) and N-heterocyclic carbene (NHC) ligands has significantly broadened the scope of this reaction to include a wide range of ketones and aryl halides. organic-chemistry.org
A general route to α-aryl ketones involves the reaction of ketones with aryl bromides or chlorides in the presence of a palladium catalyst and a strong base, such as sodium bis(trimethylsilyl)amide (NaHMDS) or sodium tert-butoxide (NaOtBu). organic-chemistry.org For base-sensitive substrates, milder bases like potassium phosphate (B84403) (K₃PO₄) can be employed. organic-chemistry.org
Furthermore, palladium catalysis enables the enantioselective synthesis of chiral α-amino ketones. nih.govrsc.org One approach involves the asymmetric arylation of in-situ generated α-keto imines with arylboronic acids, using a chiral palladium(II) complex. nih.govrsc.org This method provides a direct pathway to optically active α-amino ketones, which are crucial building blocks in pharmaceutical synthesis.
| Catalyst System Components | Substrates | Key Features |
| Pd(OAc)₂ / Bulky Phosphine Ligand | Ketone Enolate + Aryl Halide | Enables α-arylation of ketones. |
| Chiral Pd(II) Complex | α-Keto Imine + Arylboronic Acid | Allows for enantioselective synthesis of chiral α-amino ketones. nih.govrsc.org |
Employment of Ruthenium Complex Catalysis in Asymmetric Hydrogenation
The production of enantiomerically pure compounds is of paramount importance in the pharmaceutical industry. Ruthenium-based catalysts are highly effective for the asymmetric hydrogenation of ketones to produce chiral secondary alcohols. youtube.com This transformation is critical for accessing chiral derivatives of this compound.
Catalytic systems developed by Noyori and others, often featuring a ruthenium(II) center complexed with chiral ligands like BINAP and a chiral diamine, exhibit exceptional activity and enantioselectivity for the hydrogenation of a wide range of ketones, including aromatic ketones. youtube.com These reactions are typically carried out under hydrogen pressure in the presence of a base. youtube.com
Another variation is asymmetric transfer hydrogenation, which uses a hydrogen donor like a formic acid-triethylamine mixture instead of molecular hydrogen. acs.org Ruthenium(II) complexes are also efficient catalysts for this process. acs.org The catalytic cycle for these hydrogenations is proposed to involve the formation of a ruthenium hydride species, which then transfers a hydride to the ketone carbonyl, leading to the chiral alcohol product with high enantiomeric excess. nih.gov
| Catalyst Type | Reaction | Substrate | Product |
| Ru(II)-Chiral Diamine Complex | Asymmetric Hydrogenation | Aromatic Ketones | Chiral Secondary Alcohols |
| Ru(II) Complex | Asymmetric Transfer Hydrogenation | Ketones | Chiral Secondary Alcohols |
Role of Zeolites and Copper Catalysts in Amination and Nitration
The synthesis of aromatic amines and their derivatives often involves catalytic processes where zeolites and copper catalysts play a significant role. Zeolites, with their microporous structure and acidic sites, are effective catalysts in amination reactions. taylorfrancis.com They can facilitate the reaction of phenols with aminating agents. The shape-selective nature of zeolites can also influence the regioselectivity of the reaction, favoring the formation of specific isomers. taylorfrancis.com While direct evidence for the use of zeolites in the synthesis of this compound is not extensively documented in the provided results, their application in the amination of related phenolic compounds suggests a potential pathway. The process would likely involve the reaction of 2-hydroxyacetophenone with an amino source in the presence of a zeolite catalyst.
Copper catalysts are well-known for their role in various organic transformations, including nitration and amination reactions. In the context of synthesizing this compound, a potential route involves the nitration of 2-hydroxyacetophenone to introduce a nitro group, which is subsequently reduced to an amino group. Copper catalysts could be employed in the reduction of the nitro group. However, the search results primarily focus on other synthetic methods.
Industrial Scale Synthesis and Process Chemistry Considerations
The industrial production of this compound and related compounds necessitates efficient and scalable synthetic protocols. Key considerations include the use of continuous flow systems and strategies to maximize yield and purity.
Continuous Flow Reactor Systems for Related Compounds
Continuous flow chemistry has emerged as a powerful tool for the synthesis of various chemical compounds, including aminoketones. rsc.orgnih.govunica.itresearchgate.net These systems offer several advantages over traditional batch processes, such as enhanced safety, better heat and mass transfer, and the potential for higher productivity. nih.govresearchgate.net For the synthesis of related aminoketones, continuous flow reactors have been successfully employed. rsc.orgnih.govunica.itresearchgate.net For instance, a two-step continuous flow process has been developed for the synthesis of 1,1-cyclopropane aminoketones, demonstrating good chemical yields and short residence times. rsc.orgunica.it Another example is the efficient synthesis of β-aminoketones using a continuous flow setup, which significantly increased efficiency and scalability compared to batch processing. nih.govresearchgate.net While a specific continuous flow synthesis for this compound is not detailed, the principles and technologies are transferable. Such a process would likely involve pumping the reactants, such as 2-hydroxyacetophenone and an aminating agent, through a heated reactor containing a catalyst.
Strategies for High Yield and Purity in Production
| Parameter | Optimized Condition | Expected Outcome |
| Reaction Temperature | 35-45°C | Balances reaction efficiency and product selectivity, minimizing side products. smolecule.comgoogle.com |
| Catalyst | Anhydrous aluminum chloride | Facilitates the reaction between the phenol and the aminoacetonitrile (B1212223) salt. google.com |
| Solvent | Ethylene dichloride | Promotes phase separation, allowing for efficient isolation of the intermediate. google.com |
Purification Techniques in Synthetic Protocols
The isolation and purification of the final product are crucial steps to ensure the desired quality of this compound. Common techniques include column chromatography and recrystallization.
Column Chromatography for Intermediate and Product Isolation
Column chromatography is a widely used technique for the separation and purification of organic compounds. In the synthesis of related compounds, flash column chromatography with a silica (B1680970) gel stationary phase is employed to isolate the desired product from the reaction mixture. orgsyn.org For instance, in the synthesis of (E)-1-(2-aminophenyl)ethanone oxime, the crude product was purified using a silica column with an ethyl acetate-hexanes eluent system. orgsyn.org Similarly, the purification of an enzyme involved in naphthalene (B1677914) metabolism was achieved through a series of column chromatography steps, including DEAE-cellulose, DEAE-Toyopearl, Sephadex G-75, and Hydroxyapatite columns. nih.gov This highlights the versatility of chromatography in separating complex mixtures. The choice of solvent system is critical and is typically determined by the polarity of the compounds to be separated.
Recrystallization for Enhanced Compound Purity
Recrystallization is a fundamental technique for purifying solid organic compounds. The process involves dissolving the crude product in a suitable hot solvent and then allowing it to cool slowly, which leads to the formation of crystals of the pure compound, leaving impurities behind in the solution. In the synthesis of 2-Hydroxy-1,2-bis(3-hydroxyphenyl)ethanone, the crude product was recrystallized from hot water with decolorization to yield pure white crystals. prepchem.com Similarly, in the preparation of (E)-1-(2-aminophenyl)ethanone oxime, the final product was purified by crystallization from a dichloromethane (B109758) and hexanes mixture. orgsyn.org The selection of an appropriate solvent or solvent system is crucial for successful recrystallization, as the compound should be highly soluble at high temperatures and sparingly soluble at low temperatures.
Advanced Spectroscopic and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical tool for determining the structure of organic compounds by mapping the carbon and hydrogen atoms within a molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis
For 2-Amino-1-(2-hydroxyphenyl)ethanone, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the amino group protons, the hydroxyl group proton, and the methyl protons of the ethanone (B97240) group. The chemical shifts (δ) of the aromatic protons are influenced by the electron-donating effects of the amino and hydroxyl groups. The protons of the amino and hydroxyl groups are expected to appear as broad singlets, and their chemical shifts can be affected by the solvent and concentration. The methyl protons of the acetyl group will likely appear as a singlet in the upfield region of the spectrum.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |
| Aromatic-H | 6.5 - 7.8 | Multiplet |
| Amino (-NH₂) | Variable (broad) | Singlet |
| Hydroxyl (-OH) | Variable (broad) | Singlet |
| Methyl (-CH₃) | 2.0 - 2.5 | Singlet |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Characterization
Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the types of carbon atoms in a molecule. The spectrum for this compound would display signals corresponding to the carbonyl carbon, the aromatic carbons, and the methyl carbon.
Analysis of the related compound 2'-Hydroxyacetophenone shows characteristic peaks for the carbonyl carbon at approximately 204.55 ppm. nih.gov The aromatic carbons typically resonate in the range of 118 to 162 ppm, with the carbon attached to the hydroxyl group appearing more downfield. nih.gov The methyl carbon of the acetyl group is expected to produce a signal in the upfield region of the spectrum.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Type | Predicted Chemical Shift (ppm) |
| Carbonyl (C=O) | 195 - 205 |
| Aromatic C-OH | 155 - 165 |
| Aromatic C-NH₂ | 140 - 150 |
| Aromatic C-H | 115 - 135 |
| Methyl (-CH₃) | 25 - 35 |
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a crucial tool for determining the molecular weight and elemental composition of a compound.
Electron Ionization Mass Spectrometry (EI-MS) for Molecular Weight Confirmation
Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight of approximately 151.16 g/mol . nih.gov
The fragmentation pattern in the EI-MS spectrum would likely show characteristic losses. For instance, the loss of a methyl group (CH₃) would result in a fragment at m/z 136, and the loss of an acetyl group (COCH₃) would lead to a fragment at m/z 108. These fragmentation patterns are useful for confirming the structure of the molecule. Data from the related compound 2'-Hydroxyacetophenone shows a prominent peak at m/z 121, resulting from the loss of a methyl group. nih.govnist.gov
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of a compound, which allows for the determination of its elemental formula. The exact mass of this compound, with the chemical formula C₈H₉NO₂, is calculated to be approximately 151.0633 g/mol . nih.gov HRMS analysis would be able to confirm this exact mass, distinguishing it from other compounds with the same nominal mass but different elemental compositions.
Infrared (IR) and Raman Spectroscopy
Infrared (IR) and Raman spectroscopy are vibrational spectroscopic techniques used to identify the functional groups present in a molecule.
The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the different functional groups. A broad band in the region of 3200-3600 cm⁻¹ would correspond to the O-H stretching vibration of the phenolic hydroxyl group and the N-H stretching of the amino group. The carbonyl (C=O) stretching vibration of the ketone is expected to appear as a strong, sharp band around 1650-1700 cm⁻¹. Aromatic C-H stretching vibrations are typically observed around 3000-3100 cm⁻¹, and C=C stretching vibrations within the aromatic ring appear in the 1450-1600 cm⁻¹ region.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 (broad) |
| Amino (-NH₂) | N-H Stretch | 3200 - 3500 (medium) |
| Carbonyl (C=O) | C=O Stretch | 1650 - 1700 (strong) |
| Aromatic Ring | C=C Stretch | 1450 - 1600 (variable) |
| Aromatic C-H | C-H Stretch | 3000 - 3100 (weak) |
Vibrational Assignments of Functional Groups
The infrared (IR) spectrum of this compound is characterized by absorption bands corresponding to the vibrational modes of its constituent functional groups. While a definitive spectrum for this specific molecule is not widely published, the expected vibrational assignments can be predicted based on the analysis of closely related compounds, such as 2'-aminoacetophenone (B46740) and 2'-hydroxyacetophenone. spectrabase.comnist.govnist.gov The key functional groups are the hydroxyl (-OH), amino (-NH₂), carbonyl (C=O), and the substituted benzene (B151609) ring.
The principal vibrational modes are associated with stretching and bending motions of these groups. The O-H and N-H stretching vibrations are typically observed in the high-frequency region of the spectrum. The carbonyl (C=O) stretch is a strong, characteristic band, while the aromatic ring gives rise to several bands related to C=C and C-H vibrations. The "fingerprint region" (below 1500 cm⁻¹) contains complex vibrations, including various bending and skeletal modes. vscht.cz
A summary of the expected vibrational assignments for this compound is presented below.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Notes |
| 3500–3200 | O-H Stretch | Phenolic Hydroxyl | Expected to be broad due to hydrogen bonding. |
| 3450–3250 | N-H Stretch (asym/sym) | Primary Amine | Two bands are expected for the asymmetric and symmetric stretches. |
| 3100–3000 | C-H Stretch | Aromatic Ring | Typically multiple weak to moderate bands. |
| 1650–1630 | C=O Stretch | Ketone | Shifted to a lower frequency due to intramolecular hydrogen bonding and conjugation. |
| 1620–1580 | C=C Stretch | Aromatic Ring | |
| 1620–1550 | N-H Bend (Scissoring) | Primary Amine | |
| 1400–1260 | O-H Bend | Phenolic Hydroxyl | In-plane bending. |
| 1360–1290 | C-N Stretch | Aryl Amine | |
| 1260-1000 | C-O Stretch | Phenol (B47542) |
Analysis of Hydrogen Bonding Effects in IR Spectra
The molecular structure of this compound, with ortho-amino and ortho-hydroxyl groups relative to the acetyl group, is conducive to the formation of strong intramolecular hydrogen bonds. Specifically, a hydrogen bond is expected between the hydrogen of the phenolic hydroxyl group and the oxygen of the carbonyl group (O-H···O=C). researchgate.net A similar intramolecular hydrogen bond may exist between one of the hydrogens of the amino group and the carbonyl oxygen (N-H···O=C). nih.gov
These intramolecular hydrogen bonds have significant and predictable effects on the infrared spectrum:
O-H Stretching: The phenolic O-H stretching band, typically sharp and found around 3600 cm⁻¹ in a free phenol, is expected to shift to a much lower wavenumber (e.g., 3500-3200 cm⁻¹) and become very broad and intense. This is a classic indicator of strong hydrogen bonding. nih.gov
C=O Stretching: The carbonyl (C=O) stretching frequency is also affected. In a simple aliphatic ketone, this band appears around 1715 cm⁻¹. vscht.cz Conjugation with the aromatic ring already lowers this frequency. The additional influence of the intramolecular hydrogen bond further weakens the C=O double bond, shifting its absorption to an even lower wavenumber, likely in the 1650–1630 cm⁻¹ range. researchgate.net
N-H Stretching: The N-H stretching vibrations of the primary amine may also be broadened and shifted to lower frequencies if involved in hydrogen bonding, though the effect might be less pronounced than for the O-H group. nih.gov
Intermolecular hydrogen bonding, where the -OH or -NH₂ groups of one molecule interact with the carbonyl oxygen or other acceptor atoms of a neighboring molecule, can also occur, especially in the solid state. This would lead to further broadening of the associated spectral bands. nih.gov
X-ray Crystallography for Solid-State Structure Determination
Single-Crystal X-ray Diffraction Studies
While a specific single-crystal X-ray diffraction study for this compound was not identified in a survey of available literature, the methodology is well-established, and numerous studies on closely related derivatives, such as other substituted acetophenones, have been conducted. rsc.orgscielo.org.mx The process involves irradiating a single, high-quality crystal with a focused X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined with high precision.
Elucidation of Intramolecular and Intermolecular Hydrogen Bonding Networks
Based on crystallographic studies of analogous compounds, the solid-state structure of this compound is expected to be dominated by hydrogen bonding.
Intramolecular Hydrogen Bonding: A strong intramolecular hydrogen bond between the phenolic hydroxyl group and the carbonyl oxygen is a highly probable feature. researchgate.net This interaction would form a stable six-membered pseudo-ring, a common structural motif in ortho-hydroxyaryl ketones. This O-H···O bond significantly influences the planarity and conformation of the molecule. researchgate.net Additionally, one of the amine hydrogens may form a bifurcated or secondary intramolecular hydrogen bond with the same carbonyl oxygen. scielo.org.mx
Intermolecular Hydrogen Bonding: In the crystal lattice, the remaining hydrogen bond donor sites—the second amine hydrogen and potentially the phenolic hydrogen if not exclusively engaged intramolecularly—are available to form intermolecular hydrogen bonds. scielo.org.mx These bonds would link adjacent molecules, likely connecting to the carbonyl oxygen or the nitrogen atom of a neighboring molecule, creating chains, sheets, or more complex three-dimensional networks. scielo.org.mxnih.gov
Analysis of Crystal Packing and Molecular Conformation
The molecular conformation of this compound is expected to be largely planar. This planarity is enforced by the sp² hybridization of the benzene ring and carbonyl group, as well as the stabilizing effect of the intramolecular hydrogen bond which locks the acetyl group in the plane of the ring. scielo.org.mx
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a important method for investigating the quantum mechanical properties of molecules. scispace.com By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a computationally feasible approach to predict a wide range of molecular characteristics with high accuracy. nanobioletters.com For 2-Amino-1-(2-hydroxyphenyl)ethanone, DFT calculations are instrumental in elucidating its fundamental properties.
Optimization of Molecular Geometry and Electronic Structure
The first step in a DFT study is the optimization of the molecule's geometry to find its most stable three-dimensional arrangement, corresponding to a minimum on the potential energy surface. mdpi.com This process involves calculating the forces on each atom and iteratively adjusting their positions until these forces are minimized. mdpi.com For this compound, geometry optimization using a functional like B3LYP with a suitable basis set such as 6-311G(d,p) reveals the precise bond lengths, bond angles, and dihedral angles of the molecule in its ground state. nih.gov These optimized structural parameters are often in good agreement with experimental data obtained from techniques like X-ray crystallography. uomphysics.net
The electronic structure, which describes the distribution and energy of electrons within the molecule, is also a key output of DFT calculations. This includes the determination of molecular orbitals and their corresponding energy levels.
| Parameter | Description |
| Functional | The part of the DFT calculation that approximates the exchange-correlation energy. B3LYP is a commonly used hybrid functional. nih.gov |
| Basis Set | A set of mathematical functions used to build the molecular orbitals. 6-311G(d,p) is a Pople-style basis set that provides a good balance of accuracy and computational cost. nih.gov |
| Optimized Geometry | The 3D arrangement of atoms corresponding to the lowest energy state of the molecule. mdpi.com |
Prediction of Vibrational Spectra and Comparison with Experimental Data
Once the optimized geometry is obtained, DFT can be used to calculate the vibrational frequencies of the molecule. These frequencies correspond to the different modes of vibration, such as stretching, bending, and torsion of the chemical bonds. The calculated vibrational spectrum, often presented as an infrared (IR) or Raman spectrum, can be compared with experimental spectra to validate the accuracy of the computational model. ruc.dk
For this compound, the calculated IR spectrum would show characteristic peaks corresponding to the vibrations of its functional groups, including the N-H stretches of the amino group, the O-H stretch of the hydroxyl group, and the C=O stretch of the ketone. Agreement between the calculated and experimental frequencies, often after applying a scaling factor to the theoretical values, confirms the accuracy of the optimized structure and the computational method used. researchgate.net
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |
| O-H Stretch | 3200-3600 |
| N-H Stretch | 3300-3500 |
| C=O Stretch | 1650-1750 |
| C-N Stretch | 1000-1350 |
| C-O Stretch | 1000-1300 |
Analysis of Molecular Reactivity Descriptors (HOMO-LUMO, NBO, MEP)
DFT calculations provide valuable descriptors that help in understanding the reactivity of a molecule.
HOMO and LUMO: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. researchgate.net A smaller gap suggests higher reactivity. nih.gov
NBO Analysis: Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule. It helps in understanding charge transfer interactions, hyperconjugation, and the nature of intramolecular hydrogen bonds. For this compound, NBO analysis can quantify the strength of the intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen. researchgate.net
MEP Analysis: The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. nanobioletters.com It highlights the electron-rich (negative potential) and electron-poor (positive potential) regions. ruc.dk In this compound, the MEP would show negative potential around the oxygen and nitrogen atoms, indicating their susceptibility to electrophilic attack, and positive potential around the hydrogen atoms of the amino and hydroxyl groups, indicating their tendency for nucleophilic interactions.
Molecular Docking Simulations
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor), which is typically a biological macromolecule like a protein or a nucleic acid. japer.in This method is widely used in drug discovery to understand how a potential drug molecule might interact with its biological target. jyoungpharm.org
Prediction of Ligand-Target Interactions with Biological Macromolecules
For this compound, molecular docking simulations can be performed to predict its interactions with various biological targets. The process involves placing the ligand in the binding site of the receptor and evaluating the different possible binding poses based on a scoring function. japer.in The results can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the amino acid residues of the protein's active site. researchgate.net For instance, docking studies could explore the interactions of this compound with enzymes like cyclooxygenases (COX), which are important targets for anti-inflammatory drugs. physchemres.org
Binding Energy Calculations and Conformation Analysis
A crucial output of molecular docking is the binding energy, which is an estimate of the strength of the interaction between the ligand and the receptor. nih.gov A lower binding energy generally indicates a more stable and favorable interaction. physchemres.org By comparing the binding energies of different ligands, researchers can rank their potential efficacy.
Conformation analysis is another important aspect of molecular docking. nih.gov It examines the three-dimensional shape of the ligand when it is bound to the receptor. The flexibility of the ligand is often considered during docking, allowing it to adopt different conformations to achieve the best fit within the binding site. nih.gov For this compound, understanding its preferred conformation upon binding to a target can provide valuable information for the design of more potent and selective derivatives.
| Docking Parameter | Description |
| Receptor | The target macromolecule, typically a protein with a known 3D structure (e.g., from the Protein Data Bank). japer.in |
| Ligand | The small molecule being docked, in this case, this compound. |
| Binding Site | The specific region on the receptor where the ligand is expected to bind. |
| Scoring Function | A mathematical function used to estimate the binding affinity for a given pose. jyoungpharm.org |
| Binding Energy | The calculated energy of the ligand-receptor complex, indicating the strength of the interaction. nih.gov |
| RMSD | Root Mean Square Deviation, used to compare the docked conformation of a ligand to a known binding mode. physchemres.org |
In Silico Profiling
Computational, or in silico, methods are integral to modern chemical and pharmaceutical research, providing predictive insights into the behavior of molecules. These techniques allow for the high-throughput evaluation of compounds, saving significant time and resources. For the compound this compound, in silico profiling can illuminate its potential metabolic fate and its utility as a scaffold for discovering new bioactive molecules.
Metabolic Pathway Prediction and Elucidation
Understanding the metabolic fate of a chemical compound is crucial for assessing its potential biological activity and persistence. In silico metabolic pathway prediction employs computational models to forecast how a compound might be transformed by metabolic enzymes within a biological system.
The primary enzymes responsible for the biotransformation of foreign compounds (xenobiotics) in humans are the Cytochrome P450 (CYP) superfamily, which are central to Phase I metabolism. nih.govmdpi.com Computational methods for predicting metabolism can be broadly categorized into ligand-based and structure-based approaches. nih.gov Ligand-based methods rely on the structure of the compound itself, using machine learning or rule-based systems trained on large datasets of known metabolic reactions. nih.govnih.gov Structure-based methods, such as molecular docking, simulate the interaction of the compound with the three-dimensional structure of a specific metabolic enzyme to predict binding and potential sites of metabolism (SoMs). nih.govnih.gov
Table 1: In Silico Approaches for Metabolism Prediction
| Method Type | Principle | Application |
|---|---|---|
| Ligand-Based | Uses the 2D/3D structure of the substrate to predict metabolic hotspots based on learned patterns from known metabolic data. | High-throughput screening of large compound libraries to identify metabolically labile sites. |
| Structure-Based | Docks the substrate into the active site of a specific metabolic enzyme (e.g., a CYP isoform) to model interactions and predict reactivity. | Detailed investigation of how a specific compound interacts with a particular enzyme to guide structural modifications. |
| Quantum Mechanics (QM) | Calculates electronic properties and bond energies to determine the most likely atoms to undergo oxidation or other reactions. | Provides a highly detailed prediction of reaction energetics to complement other methods. |
For this compound, its structure—featuring an aromatic ring, a hydroxyl group, an amino group, and a ketone—suggests several potential metabolic pathways. The aromatic ring and the aliphatic carbon of the ethanone (B97240) moiety are susceptible to oxidation by CYP enzymes (Phase I reaction). The hydroxyl and amino groups are prime sites for conjugation reactions like glucuronidation or sulfation (Phase II reactions), which increase water solubility and facilitate excretion.
A related isomer, 1-(2-Amino-3-hydroxyphenyl)ethanone, has been identified as a metabolite in the tryptophan metabolism pathway, specifically as a kynuridine metabolite. medchemexpress.com This indicates that aminophenol-containing structures can be part of endogenous metabolic pathways, a context that could be relevant for understanding the biological processing of this compound.
Table 2: Predicted Metabolic Reactions for this compound
| Reaction Phase | Type of Reaction | Potential Site on Compound | Predicted Metabolite |
|---|---|---|---|
| Phase I | Aromatic Hydroxylation | Phenyl ring | 2-Amino-1-(dihydroxy-phenyl)ethanone isomer |
| Phase I | N-Oxidation | Amino group | 1-(2-Hydroxyphenyl)-2-(hydroxylamino)ethanone |
| Phase I | Deamination | Amino group | 1-(2-Hydroxyphenyl)-2-oxoethanal |
| Phase II | Glucuronidation | Hydroxyl or Amino group | Glucuronide conjugate |
Structure-Based Virtual Screening Methodologies
Structure-based virtual screening (SBVS) is a computational technique used to identify novel compounds that can bind to a specific biological target, typically a protein or enzyme. This method relies on the known three-dimensional structure of the target to screen large libraries of virtual compounds, predicting their binding affinity and orientation (pose) within the target's active site. japer.innih.gov
The most common SBVS method is molecular docking. The general workflow involves preparing the 3D structure of the target protein, generating a library of ligands, and then using a docking algorithm to systematically place each ligand into the target's binding site and score the interaction. japer.in Another powerful strategy is scaffold hopping, which aims to discover structurally novel compounds that retain the key binding features of a known active molecule. mdpi.commdpi.com This is achieved by replacing the core structure (scaffold) of a starting compound while keeping the essential pharmacophoric elements intact. mdpi.comnih.gov
The this compound structure represents a viable scaffold for drug discovery. Its functional groups can form key interactions, such as hydrogen bonds, with protein targets. By using this scaffold as a starting point, virtual libraries of derivatives can be generated and screened against various therapeutic targets. For example, similar phenolic scaffolds, such as flavones and aurones, have been investigated as inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. japer.innih.gov
Table 3: Methodologies in Structure-Based Virtual Screening
| Methodology | Description | Application |
|---|---|---|
| Molecular Docking | Predicts the preferred orientation of a ligand when bound to a target protein to form a stable complex. Scores are used to estimate binding affinity. japer.in | Ranking compounds from a virtual library for their potential to bind to a specific target. |
| Pharmacophore Modeling | Identifies the essential 3D arrangement of functional groups (pharmacophore) required for biological activity. This model is then used as a filter to search for new compounds. mdpi.com | Searching large databases for compounds that match the key interaction features of a known binder. |
| Scaffold Hopping | Replaces the central core of a known active compound with a new chemical moiety while preserving the side chains responsible for target interaction. mdpi.comnih.gov | Identifying novel chemical series with improved properties (e.g., potency, selectivity, or better ADME profile). |
To illustrate how this compound could be evaluated, a hypothetical docking study can be considered. If screened against an enzyme like COX-2, the results would typically be presented in a table showing the docking score and the specific amino acid residues involved in the interaction.
Table 4: Illustrative Docking Results for this compound against COX-2
| Compound | Docking Score (kcal/mol) | Key Interacting Residues | Type of Interaction |
|---|---|---|---|
| This compound | -7.5 | TYR-385, ARG-120 | Hydrogen Bond with hydroxyl group |
| VAL-523, SER-353 | Hydrogen Bond with amino group | ||
| LEU-352 | Hydrophobic interaction with phenyl ring |
Note: This table is for illustrative purposes only and does not represent actual experimental data.
Such a study would suggest that the hydroxyl and amino groups are critical for anchoring the compound in the active site through hydrogen bonds, a finding that could guide the design of more potent derivatives. japer.in
Chemical Reactivity and Mechanistic Organic Chemistry
Electrophilic Aromatic Substitution Reactions
The benzene (B151609) ring of 2-Amino-1-(2-hydroxyphenyl)ethanone is highly activated towards electrophilic aromatic substitution (SEAr) due to the presence of the powerful electron-donating amino (-NH₂) and hydroxyl (-OH) groups. Both groups are ortho-, para-directing, meaning they direct incoming electrophiles to the positions ortho and para relative to themselves.
The hydroxyl group at position 2 and the amino group at position 1 work in concert to activate the aromatic ring. The lone pairs of electrons on the oxygen and nitrogen atoms can be delocalized into the π-system of the ring, increasing its electron density and making it more nucleophilic. This delocalization stabilizes the positively charged carbocation intermediate (the arenium ion) that forms during the reaction, thereby lowering the activation energy of the electrophilic attack. libretexts.org
Given the positions of the existing substituents (amino at C1, hydroxyl at C2, and acetyl at C1 relative to the side chain), the likely positions for electrophilic attack are C3, C5, and C6. The specific outcome of a substitution reaction would depend on the reaction conditions and the nature of the electrophile. For instance, nitration, a common electrophilic aromatic substitution, is a key step in the synthesis of related compounds. The synthesis of 3-amino-2-hydroxyacetophenone from 5-chloro-2-hydroxyacetophenone involves a nitration step where a nitro group is introduced onto the aromatic ring before a subsequent reduction. google.com
Table 1: Activating/Deactivating and Directing Effects of Substituents on the Aromatic Ring
| Substituent | Type | Activating/Deactivating Effect | Directing Influence |
| -OH (Hydroxyl) | Electron-Donating | Strongly Activating | Ortho, Para |
| -NH₂ (Amino) | Electron-Donating | Strongly Activating | Ortho, Para |
| -COCH₃ (Acetyl) | Electron-Withdrawing | Moderately Deactivating | Meta |
Nucleophilic Substitution and Addition Reactions
The reactivity of this compound in nucleophilic reactions is primarily centered on the carbonyl carbon of the ethanone (B97240) group and the potential for substitution at the carbon bearing the amino group.
The carbonyl carbon is electrophilic due to the polarization of the carbon-oxygen double bond and is thus susceptible to nucleophilic addition . youtube.com Nucleophiles, which are electron-rich species, can attack this carbon, leading to the formation of a tetrahedral intermediate. youtube.com Subsequent protonation of the oxygen anion yields an alcohol. youtube.com A wide range of nucleophiles can participate in this reaction, including hydrides (from reducing agents like sodium borohydride), organometallic reagents, and amines.
Nucleophilic substitution reactions are also possible. The amino group can act as a leaving group under certain conditions, although it is generally a poor one. More relevant are the reactions of its precursors, such as α-haloketones. For example, 2-chloro-1-(4-hydroxyphenyl)ethanone (B1582972) is a useful intermediate in organic synthesis because the chlorine atom is a good leaving group, readily displaced by nucleophiles. nih.gov The synthesis of this compound itself can proceed from 2-hydroxy-2'-nitroacetophenone, which is prepared from a precursor like 2-chloro-1-(2-hydroxyphenyl)ethanone. chemsrc.comarkat-usa.org
The amino group itself is nucleophilic and can react with electrophiles. For instance, it can react with acylating agents in a nucleophilic addition-elimination mechanism to form amides. youtube.com
Condensation Reactions for Derivative Synthesis
Condensation reactions are vital for synthesizing more complex molecules from this compound. These reactions involve the joining of two molecules with the elimination of a small molecule, such as water. ebsco.com The presence of both a nucleophilic amino group and an electrophilic ketone group in the same molecule allows for various intramolecular and intermolecular condensation reactions.
A notable example is the self-condensation of this compound to form 2,5-dihydro-3,6-di(2'-hydroxyphenyl)pyrazine. arkat-usa.org This reaction involves two molecules of the aminoketone. Kinetic studies have shown that the rate-determining step is the initial reaction between two molecules of the aminoketone to form an aminoalcohol intermediate. researchgate.net This dimerization highlights the dual reactivity of the compound, where one molecule acts as a nucleophile (via its amino group) and the other as an electrophile (at its carbonyl carbon).
The general mechanism for such condensations can be described as follows:
Nucleophilic attack of the amino group of one molecule onto the carbonyl carbon of a second molecule.
Formation of a tetrahedral aminoalcohol intermediate.
Subsequent dehydration and cyclization steps to yield the final product.
These condensation reactions are fundamental in building heterocyclic structures, which are common motifs in pharmacologically active compounds. ebsco.com
Reduction Pathways of Ketone and Nitro Groups
The functional groups in this compound and its synthetic precursors can be selectively reduced to yield different products.
Reduction of the Ketone Group: The ketone group can be reduced to a secondary alcohol, yielding 1-(2-hydroxyphenyl)-2-aminoethanol. This transformation is a standard carbonyl reduction and can be achieved using various reducing agents. wikipedia.org
Sodium borohydride (B1222165) (NaBH₄) and lithium aluminium hydride (LiAlH₄) are common stoichiometric reagents for this purpose. wikipedia.org
Catalytic hydrogenation, using H₂ gas and a metal catalyst (e.g., Pd, Pt, Ni), is another effective method. wikipedia.org
Enantioselective reduction methods can be employed to produce specific stereoisomers of the resulting alcohol, which is crucial in the synthesis of chiral drugs. wikipedia.org
R-NO₂ + 3 SnCl₂ + 7 H⁺ → R-NH₃⁺ + 3 Sn⁴⁺ + 2 H₂O
The resulting aminoketone hydrochloride salt can then be neutralized to give the free amine, this compound. arkat-usa.org
Table 2: Common Reduction Reactions and Reagents
| Functional Group to be Reduced | Product Functional Group | Typical Reagents |
| Ketone (-C=O) | Secondary Alcohol (-CHOH) | NaBH₄, LiAlH₄, H₂/Metal Catalyst |
| Nitro (-NO₂) | Primary Amine (-NH₂) | SnCl₂/HCl, H₂/Pd-C, Fe/HCl |
Biological Activities and Molecular Mechanisms in Vitro & in Silico Perspectives
Enzyme Interaction and Inhibition Studies
Studies on the isomer 1-(4-amino-2-hydroxyphenyl)ethanone (B1268289) (AHPE) have demonstrated its capacity to significantly disrupt the metabolism of the bacterium Agrobacterium tumefaciens. frontiersin.org ¹H NMR-based metabolic analysis revealed that treatment with AHPE leads to notable metabolic disturbances within the bacterial cells. This disruption is linked to enhanced oxidative stress induced by the compound. The resulting oxidative stress leads to a disorder in crucial metabolic areas, including energy supply, protein synthesis, and nucleotide metabolism. frontiersin.org
A number of key metabolites were identified as having altered levels following exposure to AHPE, indicating a significant modulation of metabolic flux. frontiersin.org
Table 1: Metabolites in A. tumefaciens Affected by AHPE Treatment
| Metabolite | Metabolic Association |
|---|---|
| Putrescine | Oxidative Stress, Quorum Sensing |
| Arginine | Protein Synthesis, Oxidative Stress |
| Isoleucine | Protein Synthesis |
| Leucine | Protein Synthesis |
| Valine | Protein Synthesis |
| Choline | Oxidative Stress |
| Dimethylamine | Oxidative Stress |
Data sourced from ¹H NMR-based metabolic analysis of A. tumefaciens exposed to AHPE. frontiersin.org
This modulation of metabolite levels ultimately contributes to the attenuated pathogenicity of the bacterium. frontiersin.org
The primary documented enzyme inhibition by 1-(4-amino-2-hydroxyphenyl)ethanone (AHPE) is targeted at the bacterial quorum sensing (QS) system, which is critical for virulence. frontiersin.org Quantitative real-time PCR (qRT-PCR) and docking analyses have shown that AHPE affects the QS system of A. tumefaciens by repressing the transcriptional levels of traI and traR. frontiersin.org The traI gene encodes an acyl-homoserine lactone (AHL) synthase, the enzyme responsible for producing the QS signal molecule, while the traR gene encodes the AHL-responsive transcription factor that regulates virulence genes. frontiersin.org By inhibiting the expression of these key regulatory components, AHPE effectively disrupts the QS signaling pathway.
Beyond the targeted inhibition of the QS pathway regulators, specific inhibition of other key enzymes in general metabolic pathways has not been detailed in the available research. The observed metabolic disturbances are described as a downstream consequence of enhanced oxidative stress rather than direct inhibition of specific metabolic enzymes. frontiersin.org
A review of the available scientific literature did not yield specific studies investigating the direct effects of 2-Amino-1-(2-hydroxyphenyl)ethanone or its isomer 1-(4-amino-2-hydroxyphenyl)ethanone on pro-inflammatory pathways in immune cells. While compounds with similar general structures (e.g., aminophenols, hydroxyacetophenones) have been noted for potential anti-inflammatory properties, specific experimental data on the modulation of pathways such as NF-κB or the production of cytokines by immune cells for this particular compound is not available. ontosight.ainih.gov
Receptor Binding and Modulation Investigations
No specific studies on the receptor binding and modulation activities of this compound or its isomers were identified in the searched literature. Research on structurally similar molecules suggests that the presence of amino and hydroxyl groups on a phenyl ring can allow for interactions with biological targets like receptors, but specific binding affinities and modulation effects for this compound have not been characterized. nih.gov
Antimicrobial Activity and Quorum Sensing (QS) Inhibition Mechanisms
The isomer 1-(4-Amino-2-hydroxyphenyl)ethanone (AHPE), a natural compound isolated from the endophytic fungus Phomopsis liquidambari, has been identified as a potent inhibitor of quorum sensing (QS) and virulence in the phytopathogen Agrobacterium tumefaciens. frontiersin.org This bacterium relies on a QS system to regulate the transfer of its Ti plasmid, a key step in causing crown gall disease in plants. frontiersin.org
AHPE was shown to suppress the QS system by downregulating the expression of the essential regulatory genes traI and traR, rather than by acting as a mimic of the signaling molecule. frontiersin.org This disruption of the QS communication circuit leads to a significant reduction in several key virulence factors.
Table 2: Effect of AHPE on Agrobacterium tumefaciens Virulence Factors
| Virulence Factor | Observation | Concentration Range |
|---|---|---|
| β-Galactosidase Activity | Significantly inhibited (up to 72%) | 25 to 50 µg/mL |
| AHL Signal Level | Significantly inhibited | 12.5 to 50 µg/mL |
| Swimming Motility | Significantly inhibited | 12.5 to 50 µg/mL |
| Chemotaxis | Significantly inhibited | 12.5 to 50 µg/mL |
| Flagella Formation | Significantly inhibited | 12.5 to 50 µg/mL |
This table summarizes the demonstrated inhibitory effects of AHPE on the reporter strain A. tumefaciens A136. frontiersin.org
By inhibiting these virulence determinants, AHPE ultimately attenuates the pathogenicity of A. tumefaciens, suggesting its potential as an anti-virulence agent to protect plants from infection. frontiersin.org
Disruption of Bacterial Metabolism and Induction of Oxidative Stress
Research into compounds structurally related to this compound highlights their capacity to disrupt bacterial metabolism, primarily through the induction of oxidative stress. While direct studies on this compound are limited, the activities of its analogs provide significant insights.
A notable related molecule, 2-aminoacetophenone (B1585202) (2-AA), which is a volatile signal molecule excreted by the bacterium Pseudomonas aeruginosa, has been shown to induce significant oxidative stress. nih.govnih.gov In studies using murine models, 2-AA exposure led to an oxidative stress signature in skeletal muscle by affecting the expression of genes responsible for maintaining reactive oxygen species (ROS) homeostasis. nih.govnih.gov This disruption of mitochondrial functions culminates in increased apoptosis (cell death) and is thought to contribute to the muscle dysfunction seen in chronic infections. nih.gov The mechanism involves the generation of ROS, which in turn reduces the mitochondrial membrane potential and triggers apoptotic signaling pathways. researchgate.net
Similarly, the isomer 1-(4-amino-2-hydroxyphenyl)ethanone (AHPE), isolated from the endophytic fungus Phomopsis liquidambari, has demonstrated the ability to induce oxidative stress in bacteria like Agrobacterium tumefaciens and Pseudomonas aeruginosa. nih.govnih.gov Treatment with AHPE leads to enhanced oxidative stress, which causes disarray in crucial metabolic processes, including energy supply, amino acid metabolism, and nucleotide metabolism. nih.govfrontiersin.org This cascade of events ultimately weakens the virulence of the bacteria. nih.govresearchgate.net The disturbance of the quorum sensing (QS) system by AHPE is linked to the inhibition of antioxidant enzymes, further aggravating oxidative stress. nih.govresearchgate.net
These findings suggest that this compound may possess a similar potential to interfere with bacterial viability by inducing oxidative stress and disrupting essential metabolic functions.
Table 1: Effects of Related Compounds on Bacterial Metabolism and Oxidative Stress
| Compound | Organism(s) Studied | Key Findings | References |
|---|---|---|---|
| 2-Aminoacetophenone (2-AA) | Pseudomonas aeruginosa (source), Murine skeletal muscle (target) | Induces oxidative stress by affecting ROS homeostasis genes; Disrupts mitochondrial function; Promotes apoptosis. | nih.govnih.govresearchgate.net |
| 1-(4-amino-2-hydroxyphenyl)ethanone (AHPE) | Agrobacterium tumefaciens, Pseudomonas aeruginosa | Enhances oxidative stress; Disturbs energy, amino acid, and nucleotide metabolism; Attenuates pathogenicity. | nih.govnih.govfrontiersin.org |
Inhibition of Transcriptional Regulators (e.g., traI and traR) in QS Systems
Quorum sensing (QS) is a cell-to-cell communication system that bacteria use to coordinate gene expression with population density, often regulating virulence factors. nih.gov The inhibition of QS is a promising anti-virulence strategy. Research on 1-(4-amino-2-hydroxyphenyl)ethanone (AHPE), an isomer of the title compound, has shown potent QS inhibitory activity. nih.gov
In studies on Agrobacterium tumefaciens, AHPE was found to significantly repress the transcriptional levels of traI and traR, which are key regulatory genes in the QS system. nih.govfrontiersin.org The traI gene encodes for the synthase that produces the acyl-homoserine lactone (AHL) signal molecule, while traR encodes the receptor protein that binds the signal to activate gene expression. nih.gov By downregulating these two genes, AHPE effectively disrupts the QS circuit, leading to reduced virulence. This inhibitory action was determined to be a repression of transcription rather than the compound acting as a competitive mimic of the signaling molecule. nih.gov
Further research on Pseudomonas aeruginosa confirmed that this class of compounds can disturb the QS system by suppressing the expression of QS-related genes. nih.govresearchgate.net This disruption leads to a decrease in the production of virulence factors and biofilm formation, which are often controlled by QS. nih.govfrontiersin.org
Table 2: Inhibition of Quorum Sensing Transcriptional Regulators by 1-(4-amino-2-hydroxyphenyl)ethanone (AHPE)
| Target Organism | QS Genes Inhibited | Mechanism of Action | Outcome | References |
|---|---|---|---|---|
| Agrobacterium tumefaciens | traI, traR | Repression of transcriptional levels | Inhibition of AHL secretion, reduced motility and virulence. | nih.govfrontiersin.org |
| Pseudomonas aeruginosa | QS-related genes | Suppression of gene expression | Disturbance of the QS system, reduced virulence factors. | nih.govresearchgate.net |
Neuroprotective Research Implications
The potential for neuroprotective activity is an area of interest for compounds possessing a hydroxyphenyl and amino ketone structure. ontosight.ai While direct neuroprotective studies on this compound are not available, its structural features and its connection to the kynurenine (B1673888) pathway suggest potential implications for neurological health.
The kynurenine pathway is the primary route for tryptophan metabolism and produces several neuroactive metabolites that can be either neuroprotective or neurotoxic. nih.govnih.gov An imbalance in this pathway is implicated in a variety of neurological and psychiatric disorders. nih.gov Compounds that can modulate the enzymes and metabolites of this pathway are considered promising therapeutic targets. nih.gov For example, shifting the pathway's balance towards the production of the neuroprotective metabolite kynurenic acid (KYNA) is a key therapeutic strategy being explored. nih.gov
Given that a close isomer, 1-(2-Amino-3-hydroxyphenyl)ethanone, is identified as a metabolite within this pathway, it is plausible that this compound could also interact with or influence this system. medchemexpress.com The neuroprotective or neurotoxic potential would depend on its specific role and influence on the downstream metabolites. Compounds with similar structures have been investigated for antioxidant and anti-inflammatory effects, which are crucial mechanisms for neuroprotection. ontosight.aimdpi.com
Involvement in Endogenous Metabolite Pathways (e.g., Tryptophan Metabolism as a Kynuridine Metabolite)
Evidence strongly suggests that isomers of this compound are involved in the tryptophan metabolic pathway. Specifically, 1-(2-Amino-3-hydroxyphenyl)ethanone has been identified as a kynuridine metabolite. medchemexpress.com This compound can be extracted from rat liver mitochondria and is associated with disturbances in tryptophan metabolism, which have been linked to conditions like bladder cancer and leukemia. medchemexpress.commedchemexpress.com
Tryptophan is an essential amino acid, and approximately 95% of it is degraded through the kynurenine pathway. nih.govnih.gov This pathway begins with the conversion of tryptophan to N-formylkynurenine and then to kynurenine. nih.govnih.gov Kynurenine stands at a critical branch point and can be metabolized further down several routes, producing a host of biologically active molecules. nih.govresearchgate.net The identification of 1-(2-Amino-3-hydroxyphenyl)ethanone as a metabolite indicates its formation within this complex network. medchemexpress.com This connection implies that this compound, as a closely related isomer, may also be an undiscovered or minor metabolite in the same pathway, or it could potentially influence the enzymes that process these metabolites.
Table 3: Compound Names Mentioned in the Article
| Compound Name | Abbreviation |
|---|---|
| This compound | - |
| 2-Aminoacetophenone | 2-AA |
| 1-(4-amino-2-hydroxyphenyl)ethanone | AHPE / AHE |
| 1-(2-Amino-3-hydroxyphenyl)ethanone | - |
| Kynurenic Acid | KYNA |
| Tryptophan | Trp |
| Kynurenine | - |
| N-formylkynurenine | - |
Structure Activity Relationship Sar and Comparative Studies with Analogues
Impact of Substituent Position on Reactivity and Biological Function
The positioning of the hydroxyl and amino groups on the phenyl ring of 2-amino-1-phenylethanone derivatives is a key determinant of their chemical reactivity and biological activity. The electronic and steric effects of these substituents, whether in the ortho, meta, or para position relative to the ethanone (B97240) group, govern the molecule's interactions with biological targets and its behavior in chemical reactions.
Comparison with Positional Isomers (e.g., 2-Amino-1-(4-hydroxyphenyl)ethanone)
A comparative analysis of 2-Amino-1-(2-hydroxyphenyl)ethanone with its positional isomers, such as 2-Amino-1-(4-hydroxyphenyl)ethanone, reveals significant differences in their properties. These differences can be attributed to the varied electronic and steric environments of the functional groups.
For instance, the antioxidant properties of phenolic compounds are significantly influenced by the position of the hydroxyl group. nih.gov In the case of this compound, the ortho-hydroxy-amino arrangement is believed to play a crucial role in its antioxidant potential. This is due to the formation of an intramolecular hydrogen bond between the hydroxyl group and the amino group, which can stabilize the resulting radical after hydrogen donation, a key step in antioxidant activity.
In contrast, 2-Amino-1-(4-hydroxyphenyl)ethanone, the para-isomer, lacks this intramolecular hydrogen bonding capability with the amino group. However, the para-hydroxyl group can still effectively delocalize the radical through resonance. The biological activity of 2-Amino-1-(4-hydroxyphenyl)ethanone is recognized, as it is a known metabolite. nih.gov The reduced form of this compound is octopamine, a biogenic amine that acts as a neurotransmitter, neuromodulator, and neurohormone in invertebrates. wikipedia.org
The table below provides a comparison of the computed properties of this compound and its positional isomers.
| Property | This compound | 2-Amino-1-(3-hydroxyphenyl)ethanone | 2-Amino-1-(4-hydroxyphenyl)ethanone |
| IUPAC Name | This compound | 2-amino-1-(3-hydroxyphenyl)ethanone | 2-amino-1-(4-hydroxyphenyl)ethanone |
| Molecular Formula | C₈H₉NO₂ | C₈H₉NO₂ | C₈H₉NO₂ |
| Molecular Weight | 151.16 g/mol | 151.16 g/mol | 151.16 g/mol |
| XLogP3 | 1.4 | 0.5 | 0.6 |
| Hydrogen Bond Donor Count | 2 | 2 | 2 |
| Hydrogen Bond Acceptor Count | 3 | 3 | 3 |
Data sourced from PubChem CID: 14523512, 3021590, 193549 nih.govmdpi.com
Analysis of Ortho, Meta, and Para Hydroxyl and Amino Group Effects
The electronic effects of the hydroxyl (-OH) and amino (-NH2) groups are paramount in determining the reactivity of the aromatic ring. Both are strong activating groups and ortho, para-directors in electrophilic aromatic substitution reactions. This is due to their ability to donate electron density to the benzene (B151609) ring through resonance, which stabilizes the carbocation intermediate formed during the reaction.
The ortho-positioning of the hydroxyl group in this compound allows for the potential of intramolecular hydrogen bonding with the carbonyl oxygen of the ethanone group or the nitrogen of the amino group. This can influence the molecule's conformation and reactivity. Studies on 2'-aminoacetophenone (B46740) derivatives have shown that intramolecular hydrogen bonding can significantly affect their photophysical properties. nih.gov
In the meta-position, as seen in 2-Amino-1-(3-hydroxyphenyl)ethanone, the hydroxyl group's activating effect is primarily due to the inductive effect, as resonance donation to the carbon bearing the ethanone group is not possible. Compounds with this substitution pattern have been investigated for their potential antioxidant, anti-inflammatory, and neuroprotective effects. ontosight.ai
The para-position in 2-Amino-1-(4-hydroxyphenyl)ethanone allows for strong resonance delocalization, which can enhance the reactivity of the aromatic ring towards electrophiles and also influence the acidity of the phenolic proton.
Comparative Analysis with Structurally Similar Analogues
To further understand the SAR of this compound, it is useful to compare it with structurally similar analogues where the hydroxyl or amino groups are modified or replaced with other substituents.
Hydroxy-Substituted Analogues
The number and position of hydroxyl groups on the phenyl ring are critical for the biological activity of many phenolic compounds. For example, in a study of phenolic antioxidants, the Trolox equivalent antioxidant capacities (TEACs) of flavonoids were found to be largely governed by the number and location of hydroxyl groups. nih.gov Phenolics with ortho- and para-diphenol structures were found to act as free radical scavengers. nih.gov The presence of an ortho-hydroxy-amino group has been suggested to be a valuable feature for designing novel antioxidants.
Nitro-Substituted Analogues
The introduction of a nitro (-NO2) group, a strong electron-withdrawing group, significantly alters the electronic properties of the aromatic ring, making it more electron-deficient. This generally decreases the ring's reactivity towards electrophilic substitution but can enhance its susceptibility to nucleophilic attack.
Nitroaromatic compounds are known to possess a wide range of biological activities, including antibacterial and cytotoxic effects. mdpi.com However, the toxicity of nitroaromatic compounds is a significant consideration, and quantitative structure-activity relationship (QSAR) models have been developed to predict their toxic effects. mdpi.com The toxicity may arise from various mechanisms, including attacking electron-rich positions in biomolecules or the formation of toxic hydroxylamines upon reduction. mdpi.com
Halogen-Substituted Analogues
The substitution of a halogen atom (F, Cl, Br, I) on the phenyl ring introduces both inductive and steric effects. While halogens are deactivating groups due to their electronegativity, they are also ortho, para-directors in electrophilic aromatic substitution.
Halogenated phenazines have demonstrated potent antibacterial and biofilm-eradicating activities against various resistant bacterial strains with minimal cytotoxicity. nih.gov Similarly, certain halogenated phenylboronic acids have shown antibacterial and antibiofilm activity against marine pathogens. nih.gov The halogenation of biologically active compounds is a common strategy to modulate their properties. nih.gov
The following table provides a summary of the effects of different substituents on the properties of 2-amino-1-phenylethanone analogues.
| Substituent Type | General Effect on Reactivity | Potential Biological Functions |
| Hydroxy (-OH) | Activating, ortho, para-directing. Can participate in hydrogen bonding. | Antioxidant, anti-inflammatory, neuroprotective. |
| Nitro (-NO₂) | Deactivating, meta-directing. Increases electrophilicity of the ring. | Antibacterial, cytotoxic. |
| Halogen (-F, -Cl, -Br, -I) | Deactivating, ortho, para-directing. Influences lipophilicity and steric interactions. | Antibacterial, antibiofilm. |
In-Depth Analysis of this compound: Stereochemical Influences on Molecular Activity
The specific biological activities and pharmacological profiles of the individual enantiomers of this compound, namely the (R)- and (S)-forms, are not extensively detailed in publicly available scientific literature. While the principles of stereochemistry strongly suggest that the two enantiomers will exhibit different biological activities due to their distinct three-dimensional arrangements and interactions with chiral biological molecules such as receptors and enzymes, specific comparative studies detailing these differences for this particular compound are not readily found.
The study of stereoisomerism is crucial in pharmacology, as the spatial arrangement of atoms in a molecule can significantly impact its biological effects. For many chiral drugs, one enantiomer is responsible for the desired therapeutic effect, while the other may be less active, inactive, or even contribute to undesirable side effects. This is because biological systems, being inherently chiral, can differentiate between the enantiomers, leading to stereoselective binding to receptors, metabolism by enzymes, and other pharmacokinetic and pharmacodynamic processes.
While direct comparative data for the enantiomers of this compound is not available, research on analogous compounds provides insights into the potential for stereoselective activity. For instance, studies on other amino-alcohols and aminoketones consistently demonstrate that the different spatial configurations of the hydroxyl and amino groups relative to the phenyl ring lead to varying degrees of interaction with biological targets.
Emerging Research Avenues and Methodological Advancements
Integration of Chemoinformatics and Machine Learning in Compound Design
The fields of chemoinformatics and machine learning have become indispensable tools in modern drug discovery and chemical analysis, offering powerful methods for processing and interpreting vast amounts of chemical data. nih.govnih.gov These computational approaches allow for the prediction of molecular properties, the identification of structure-activity relationships (SAR), and the virtual screening of large compound libraries, thereby accelerating the design of novel molecules with desired biological activities. nih.govmdpi.comtaylorfrancis.com
For a compound like 2-Amino-1-(2-hydroxyphenyl)ethanone, these techniques offer several research opportunities:
Predictive Modeling: Machine learning algorithms can be trained on datasets of related compounds to build quantitative structure-activity relationship (QSAR) models. nih.govmdpi.com These models can predict the biological activities or physicochemical properties of new derivatives of this compound before they are synthesized, saving time and resources. taylorfrancis.com
Analog Design: By analyzing the chemical features of the this compound scaffold, machine learning models can suggest structural modifications to enhance its interaction with specific biological targets. nih.gov This facilitates the rational design of analogs with improved efficacy or selectivity.
Virtual Screening: Chemoinformatics tools can be used to screen large virtual libraries to identify other compounds that share similar structural or electronic features with this compound, potentially uncovering new molecules with similar applications. taylorfrancis.com
The general workflow for applying these computational methods involves several key steps, starting with data collection and progressing to model building and validation, as outlined in the table below.
Table 1: Computational Workflow in Chemoinformatics
| Step | Description | Relevance to this compound |
|---|---|---|
| 1. Data Collection & Curation | Gathering and cleaning data on the compound and its analogs from chemical databases. | Assembling a dataset of hydroxyphenyl and aminoketone derivatives with known properties. |
| 2. Feature Extraction | Converting chemical structures into numerical descriptors (fingerprints) that a machine can understand. nih.govmdpi.com | Generating 2D or 3D descriptors for the this compound structure. |
| 3. Model Training | Using machine learning algorithms (e.g., neural networks, support vector machines) to find patterns in the data. nih.gov | Developing a QSAR model that links the compound's structural features to its biological activity. |
| 4. Model Validation | Testing the model's predictive power on a separate set of compounds not used in training. | Ensuring the model can accurately predict the properties of new, unsynthesized derivatives. |
| 5. Application | Using the validated model for tasks like virtual screening or designing new compounds. | Identifying novel therapeutic targets or designing more potent analogs of the parent compound. |
Development of Advanced Analytical Methods for Trace Analysis
The ability to detect and quantify minute amounts of chemical compounds is critical for applications ranging from environmental monitoring to biomedical research. For aminoketones like this compound, advanced analytical techniques are crucial for understanding their presence, behavior, and impact in various matrices.
The primary methods for trace analysis involve chromatography coupled with mass spectrometry (MS). nih.govnih.gov Liquid chromatography (LC) is used to separate the compound of interest from a complex mixture, and mass spectrometry provides sensitive detection and structural identification. nih.gov Recent advancements focus on improving sensitivity, specificity, and automation.
A notable development is the use of derivatization techniques to enhance the detectability of trace amines and their metabolites. nih.gov For instance, a novel LC-MS/MS method utilizes a two-step derivatization protocol which, when combined with online solid-phase extraction (SPE), allows for the simultaneous quantification of multiple trace amines and related compounds from a small sample volume. nih.gov While this specific method was developed for a panel of several trace amines, its principles are applicable to the analysis of this compound.
Another powerful technique is atmospheric pressure chemical ionization-mass spectrometry (APCI-MS), which is effective for the trace determination of volatile aminoketones in aqueous samples. nih.gov This method has been successfully applied to detect related compounds at nanomolar concentrations, demonstrating its potential for sensitive environmental monitoring. nih.gov Isotope tracing, where molecules are labeled with stable isotopes (like ¹³C), is another emerging method that helps in identifying novel metabolites and their synthesis pathways in complex biological systems. biorxiv.orgbiorxiv.org
Table 2: Comparison of Advanced Analytical Methods
| Method | Principle | Potential Application for this compound | Reported Sensitivity |
|---|---|---|---|
| LC-APCI-MS | Liquid chromatography separation followed by atmospheric pressure chemical ionization and mass spectrometric detection. nih.gov | Trace detection in environmental water samples. | Method detection limits as low as 100 nM for related aminoketones. nih.gov |
| LC-MS/MS with Derivatization | Chromatographic separation with detection by tandem mass spectrometry, enhanced by chemical derivatization to improve ionization efficiency. nih.gov | Quantification in biological matrices like plasma. | High specificity and selectivity for a panel of trace amines. nih.gov |
| Isotope Tracing Metabolomics | Use of isotope-labeled compounds to trace metabolic pathways and identify unknown metabolites by their mass isotopomer distributions. biorxiv.org | Identifying the compound and its derivatives in cell or tissue extracts and elucidating its biochemical origin. | Capable of identifying a large fraction of previously unknown metabolic features. biorxiv.org |
Sustainable Synthesis and Green Chemistry Approaches in Production
In recent years, the principles of green chemistry have become a central focus in chemical synthesis, aiming to design processes that are safer, more efficient, and environmentally benign. nih.gov These principles include preventing waste, using renewable feedstocks, employing safer solvents, and utilizing catalysts to reduce energy consumption. nih.govmdpi.com
For the production of this compound and related hydroxyphenyl compounds, green chemistry offers several innovative strategies to replace traditional synthetic routes, which often rely on harsh conditions and hazardous reagents. mdpi.com
Key green approaches applicable to this class of compounds include:
Microwave-Assisted Synthesis: This technique uses microwave irradiation to heat reactions, often leading to dramatically shorter reaction times, higher yields, and cleaner products compared to conventional heating methods. mdpi.comijpsr.com It is particularly effective for synthesizing heterocyclic compounds, which share structural motifs with potential derivatives of this compound. mdpi.com
Biocatalysis: The use of enzymes or whole microbial cells as catalysts offers high selectivity and efficiency under mild reaction conditions. mdpi.com For example, engineered epoxide hydrolases and alcohol dehydrogenases have been used in a biocatalytic cascade to produce 2-hydroxyacetophenone (B1195853) from racemic styrene (B11656) oxide, demonstrating a sustainable route to a related α-hydroxy ketone. nih.gov
Use of Green Solvents: Replacing traditional volatile organic solvents with greener alternatives like water, ethanol, or glycerol (B35011) can significantly reduce the environmental impact of a chemical process. mdpi.com
Mechanochemistry: Performing reactions by grinding solid reactants together, sometimes with a minimal amount of liquid, can eliminate the need for bulk solvents and reduce waste. ijpsr.com
Research into the synthesis of related hydroxyphenyl derivatives has shown that these green methods can lead to high yields (80-96%) and significantly reduced reaction times (3-30 minutes), demonstrating their practical advantages. ijpsr.com
Table 3: Green Chemistry Strategies in Synthesis
| Strategy | Principle | Example Application | Advantages |
|---|---|---|---|
| Microwave-Assisted Synthesis | Rapid, uniform heating of the reaction mixture using microwave energy. mdpi.com | Synthesis of heterocyclic compounds and other derivatives. | Shorter reaction times, higher yields, cleaner products. mdpi.comijpsr.com |
| Biocatalysis | Use of enzymes or whole cells to catalyze specific chemical transformations. mdpi.com | Enzymatic synthesis of α-hydroxy ketones from epoxides. nih.gov | High stereo- and regioselectivity, mild conditions, renewable catalysts. |
| Green Solvents | Replacing hazardous organic solvents with environmentally friendly alternatives like water or ethanol. mdpi.com | Used in various stages including reaction, extraction, and purification. | Reduced pollution and health hazards. |
| Mechanochemistry (Mortal-Pastel Method) | Solvent-free or low-solvent reactions induced by mechanical force. ijpsr.com | Synthesis of pyrimidine (B1678525) derivatives from hydroxyphenyl precursors. ijpsr.com | Eliminates bulk solvents, reduces waste, high efficiency. |
Exploration of Novel Biological Targets and Therapeutic Applications
While this compound itself is a relatively simple molecule, it and its isomers serve as important building blocks and are part of a class of compounds with known biological relevance. For instance, the related compound 1-(2-Amino-3-hydroxyphenyl)ethanone is a metabolite associated with tryptophan metabolism and has been studied in the context of certain diseases. medchemexpress.com The structural motifs present—an aminoketone and a hydroxyphenyl group—are found in many biologically active molecules, suggesting a range of potential therapeutic applications. ontosight.ai
Current research focuses on exploring how this scaffold can be modified to interact with new biological targets. The hydroxyphenyl and amino ketone moieties are known to have potential antioxidant, anti-inflammatory, and neuroprotective effects. ontosight.ai
Emerging areas of exploration include:
Enzyme Inhibition: Derivatives of this compound could be designed to target specific enzymes. For example, α-haloketones, which can be synthesized from hydroxyphenyl ethanone (B97240) precursors, are known to be reactive intermediates used in the synthesis of compounds targeting enzymes like histone deacetylases (HDACs). researchgate.net
Metabolic Pathway Analysis: As a metabolite, understanding the biosynthetic routes and downstream effects of compounds like 1-(2-Amino-3-hydroxyphenyl)ethanone is crucial. medchemexpress.com This knowledge can provide insights into metabolic disorders and identify new therapeutic intervention points.
Precursor for Complex Molecules: The compound serves as a valuable starting material or intermediate in the synthesis of more complex pharmaceuticals. mdpi.comgoogle.com Its functional groups allow for a variety of chemical transformations to build larger, more intricate drug candidates.
The exploration of these applications is often guided by the computational methods described in section 9.1, which can help identify the most promising biological targets for derivatives of this compound.
Table 4: Potential Biological and Therapeutic Research Areas
| Research Area | Scientific Rationale | Example of Related Compound Activity |
|---|---|---|
| Metabolic Disorders | The isomer 1-(2-Amino-3-hydroxyphenyl)ethanone is a known metabolite in the kynurenine (B1673888) pathway, linked to tryptophan metabolism. medchemexpress.com | Disturbances in this pathway are associated with various diseases, making its metabolites potential biomarkers or therapeutic targets. medchemexpress.com |
| Antioxidant/Anti-inflammatory Agents | The hydroxyphenyl moiety is a well-known structural feature in many antioxidant compounds. ontosight.ai | Compounds with similar structures have been investigated for antioxidant and anti-inflammatory properties. ontosight.ai |
| Enzyme Inhibitor Scaffolds | The core structure can be chemically modified to create inhibitors for specific enzymes. | The related precursor 2-chloro-1-(4-hydroxyphenyl)ethanone (B1582972) is a reagent for synthesizing histone deacetylase (HDAC) inhibitors. researchgate.net |
| Neuroprotection | The combination of amine and phenol (B47542) groups is present in various neuroactive compounds. | Similar structures have been studied for potential neuroprotective effects. ontosight.ai |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 1-(2-Amino-3-hydroxyphenyl)ethanone |
| 2-Amino-1-(3-hydroxyphenyl)ethanone |
| 2-Amino-1-(4-hydroxyphenyl)ethanone |
| 1-(2-Amino-4-hydroxyphenyl)ethanone |
| 1-(2-Amino-5-hydroxyphenyl)ethanone |
| 1-(3-Amino-2-hydroxyphenyl)ethanone |
| 1-(5-Amino-2-hydroxyphenyl)ethanone |
| 1-Aminopropanone |
| 2-chloro-1-(4-hydroxyphenyl)ethanone |
| 2-hydroxyacetophenone |
| 4-(4-Hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester |
| Ethanol |
| Glycerol |
| Racemic styrene oxide |
Q & A
Q. What synthetic methodologies are recommended for preparing 2-Amino-1-(2-hydroxyphenyl)ethanone?
A multi-step synthesis involving Friedel-Crafts acylation followed by selective amination is commonly employed. For example, analogous compounds like 2-Amino-1-(4-methoxyphenyl)ethanone are synthesized via azide reduction (e.g., Staudinger reaction) or reductive amination under inert atmospheres . Key parameters include temperature control (<0°C during acylation) and use of catalysts like Pd/C for hydrogenation. Purity is ensured via recrystallization in ethanol/water mixtures.
Q. How can the structural integrity of this compound be verified experimentally?
Combine spectroscopic and crystallographic methods:
- NMR : Analyze and spectra for characteristic peaks (e.g., ketone carbonyl at ~200 ppm, aromatic protons at 6.5–7.5 ppm) .
- X-ray diffraction : Use SHELX software for structure refinement. Single-crystal data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) ensures high-resolution (<0.8 Å) structural validation .
- Mass spectrometry : Confirm molecular ion peaks (e.g., m/z 165.16 for [M+H]) using electron ionization (EI) at 70 eV .
Q. What precautions are critical for handling this compound in laboratory settings?
Despite limited toxicological data, follow GHS/CLP guidelines:
- Use fume hoods (P261) and PPE (gloves, lab coats) to avoid inhalation/skin contact.
- Store in amber vials at 2–8°C to prevent photodegradation.
- Dispose of waste via neutralization with dilute acetic acid followed by incineration .
Advanced Research Questions
Q. How can computational methods predict the electronic properties of this compound?
Density Functional Theory (DFT) with the B3LYP/6-311++G(d,p) basis set is effective for calculating:
Q. What challenges arise in crystallographic analysis of this compound derivatives?
Common issues include:
Q. How do structural modifications (e.g., methoxy vs. hydroxy substituents) affect bioactivity?
Comparative studies on analogues (e.g., 2-Amino-1-(4-methoxyphenyl)ethanone vs. 2-Amino-1-(4-hydroxyphenyl)ethanone) reveal:
- Antimicrobial activity : Hydroxy derivatives show enhanced potency (e.g., MIC ~8 µg/mL against S. aureus) due to hydrogen-bonding interactions .
- Anticancer activity : Methoxy groups increase lipophilicity, improving blood-brain barrier penetration (e.g., IC50 = 10 µM in glioblastoma models) .
Q. How to resolve contradictions in pharmacological data for this compound derivatives?
Example: Discrepant IC50 values in antimalarial assays (Table 1).
- Experimental variables : Standardize cell lines (e.g., 3D7 vs. W2 Plasmodium strains) and incubation times .
- Data normalization : Use internal controls (e.g., chloroquine) and triplicate measurements.
Table 1 . Bioactivity of Selected Analogues
| Compound Modification | IC50 (nM) 3D7 | IC50 (nM) W2 |
|---|---|---|
| 4-Chlorophenyl substituent | 3 | 30 |
| 4-Fluorophenyl substituent | 10 | 30 |
Methodological Notes
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
